The compound known as BT5 is a covalent inhibitor specifically targeting the nuclear receptor-binding SET domain protein 1, commonly referred to as NSD1. This compound has emerged as a significant player in the field of cancer research, particularly regarding its application in treating leukemias associated with the NUP98-NSD1 chromosomal translocation. BT5 demonstrates on-target activity by inhibiting histone H3 lysine 36 dimethylation, which is crucial for regulating gene expression and cellular proliferation in various malignancies, especially pediatric leukemia .
BT5 was developed by researchers at the University of Michigan Rogel Cancer Center, who utilized a combination of fragment-based screening and chemical optimization techniques to create this first-in-class irreversible small-molecule inhibitor. The NSD family of histone methyltransferases, including NSD1, plays a vital role in epigenetic regulation and is implicated in several cancers due to its dysregulation . BT5 belongs to a class of compounds designed to selectively inhibit histone methyltransferases, which are critical targets for cancer therapy.
The synthesis of BT5 involved several key steps:
The synthetic pathway for BT5 includes the use of aziridine moieties, which facilitate rapid covalent engagement with the target protein. The binding kinetics were characterized using nuclear magnetic resonance spectroscopy and kinetic assays that quantified the rate of covalent engagement .
BT5's molecular structure features an aziridine ring that is crucial for its mechanism of action. The compound's design allows it to fit into the active site of NSD1, leading to conformational changes that stabilize its binding.
The crystal structure of NSD1 in complex with BT5 reveals critical interactions within the active site that are essential for its inhibitory function. The binding of BT5 alters the autoinhibitory loop conformation, creating a channel-like pocket conducive for small molecule interaction .
BT5 undergoes a specific covalent modification reaction with the cysteine residue in the SET domain of NSD1. This reaction is characterized by:
Kinetic studies have shown that BT5 engages with NSD1 more rapidly than other compounds like BT4 and BT6, indicating a superior binding affinity and efficacy in inhibiting histone methyltransferase activity .
BT5 exerts its effects by covalently modifying NSD1, leading to:
The half-maximal inhibitory concentration (IC50) values for BT5 against NSD1 were reported as 5.8 μM after 4 hours and improved to 1.4 μM after 16 hours due to irreversible binding characteristics .
BT5 has significant potential applications in scientific research and therapeutic development:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9